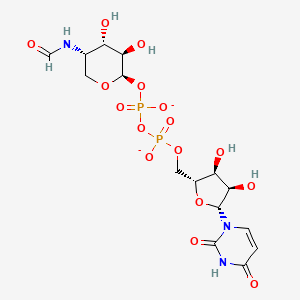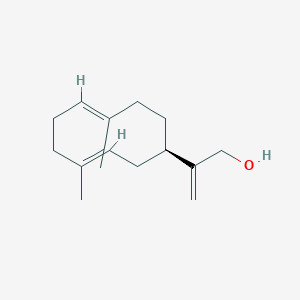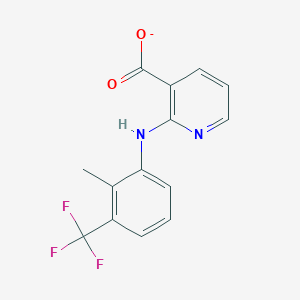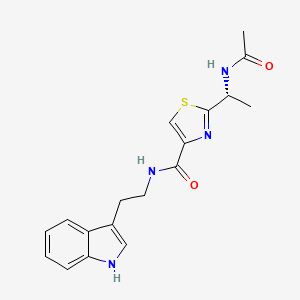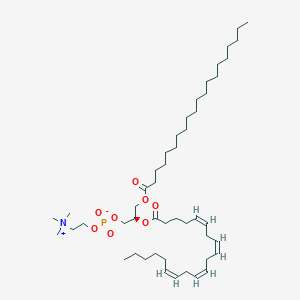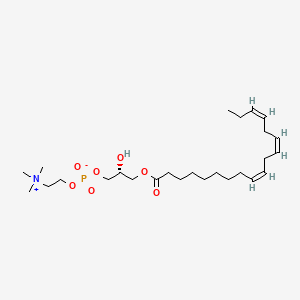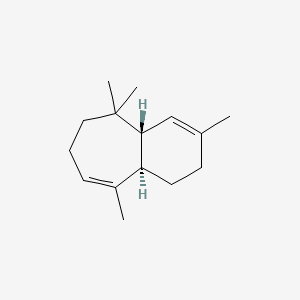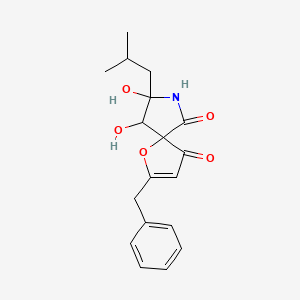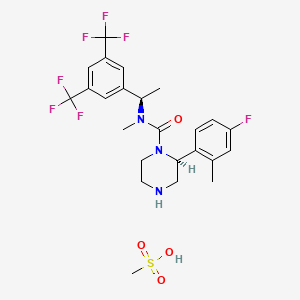
4-(Phosphooxymethyl)-2-furancarboxaldehyde(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(phosphooxymethyl)-2-furancarboxaldehyde(2-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of 5-(phosphooxymethyl)-2-furancarboxaldehyde; major species at pH 7.3. It is a conjugate base of a 4-(phosphooxymethyl)-2-furancarboxaldehyde.
Applications De Recherche Scientifique
Reaction Mechanisms and Compound Formation
- 4-(Phosphooxymethyl)-2-furancarboxaldehyde is involved in the formation of novel compounds through reactions with other organic molecules. For instance, its reaction with 4-hydroxy-5-methyl-3(2H)-furanone in acetic acid/piperidine leads to the formation of compounds like 2-(2-furanylmethylene)-4-hydroxy-5-methyl-3(2H)-furanone and others. This reaction is part of a broader study on low molecular weight colored compounds from the Maillard reaction (Ravagli et al., 1999).
Food Science and Heat Treatment Analysis
- In food science, the compound plays a significant role in studying thermal damage and quality deterioration in food products. For instance, the kinetics of 5-hydroxymethyl-2-furancarboxaldehyde formation were studied in blood orange juice to understand juice deterioration (Arena et al., 2001).
Enzymatic Synthesis Mechanism
- A study on the enzymatic synthesis of 4-(Hydroxymethyl)-2- furancarboxaldehyde-phosphate from glyceraldehyde-3-phosphate provides insights into its biosynthetic pathway and enzymatic mechanism. This research is critical for understanding biochemical processes in organisms like Methanocaldococcus jannaschii (Wang et al., 2015).
Sugar Stability and Degradation
- The compound is also used to study the stability of sugars like glucose and fructose under different pH conditions. Its formation as a byproduct in these reactions provides valuable information on sugar degradation and stability (Shallenberger, 1983).
Catalytic Reactions in Chemistry
- In chemistry, this compound is involved in catalytic reactions. For example, the hydrogenation of 5-hydroxymethyl-2-furaldehyde to bis(hydroxymethyl)furans in various solvents using catalysts like Ru(OH)x/ZrO2 illustrates its potential in chemical synthesis (Han et al., 2016).
Biorefining and Industrial Applications
- It also finds applications in biorefining, especially in the heterogeneously catalyzed reactions of carbohydrates for the production of furfural and hydroxymethylfurfural. These compounds are crucial intermediates in the chemical industry (Karinen et al., 2011).
Propriétés
Nom du produit |
4-(Phosphooxymethyl)-2-furancarboxaldehyde(2-) |
|---|---|
Formule moléculaire |
C6H5O6P-2 |
Poids moléculaire |
204.07 g/mol |
Nom IUPAC |
(5-formylfuran-3-yl)methyl phosphate |
InChI |
InChI=1S/C6H7O6P/c7-2-6-1-5(3-11-6)4-12-13(8,9)10/h1-3H,4H2,(H2,8,9,10)/p-2 |
Clé InChI |
XUMMAWMKFFMZAH-UHFFFAOYSA-L |
SMILES canonique |
C1=C(OC=C1COP(=O)([O-])[O-])C=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



